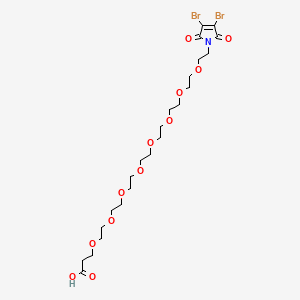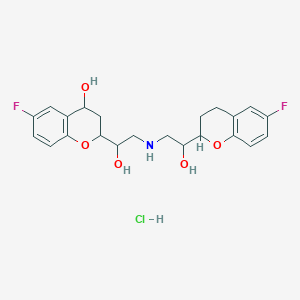
Antifungal agent C38
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Antifungal agent C38 is a novel broad-spectrum antifungal agent, also exhibiting good fungicidal activity against both fluconazole-sensitive and -resistant Candida albicans cells and having potent inhibition activity against Candida albicans biofilm formation and hyphal growth, inhibiting the synthesis of fungal cell wall and CYP3A4.
科学的研究の応用
Antifungal Efficacy and Mechanism
C38 has been identified as a novel antifungal carboline derivative with significant broad-spectrum antifungal activity. Particularly noteworthy is its comparable in vitro antifungal activity to fluconazole, but without toxicity to human embryonic lung cells. C38 is effective against both fluconazole-sensitive and -resistant Candida albicans cells and inhibits Candida albicans biofilm formation and hyphal growth. Its potential mechanism of action might involve inhibiting the synthesis of the fungal cell wall (Wang et al., 2014).
Immune Response Regulation
Research has shown that p38γ and p38δ are important in regulating the immune response to C. albicans. Deficiency in these elements in myeloid cells enhances the antifungal capacity of neutrophils and macrophages, thereby offering protection against C. albicans infection. This indicates a potential therapeutic target for treating C. albicans infections in humans (Alsina-Beauchamp et al., 2018).
High-Throughput Screening for Antifungal Agents
A novel high-throughput, multiplexed screening method utilizing small molecules to probe drug targets in Candida albicans has been developed. This approach is significant for identifying compounds that can target virulence-related proteins, potentially leading to the discovery of new antifungal agents including those like C38 (Bernardo et al., 2014).
Potential Clinical Applications
The research and development of novel antifungal agents like C38 is driven by the need for more effective treatments against fungal pathogens, particularly in immunocompromised patients. Studies have explored various mechanisms of action and potential clinical applications of such agents, highlighting their potential in treating fungal infections with minimal side effects (Odds et al., 2003).
特性
分子式 |
C20H20ClFN2O |
|---|---|
分子量 |
358.8414 |
IUPAC名 |
5-(3-(4-Chlorophenoxy)propyl)-8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole |
InChI |
InChI=1S/C20H20ClFN2O/c21-14-2-5-16(6-3-14)25-11-1-10-24-19-7-4-15(22)12-17(19)18-13-23-9-8-20(18)24/h2-7,12,23H,1,8-11,13H2 |
InChIキー |
AYKQXOKTTGHBAI-UHFFFAOYSA-N |
SMILES |
FC1=CC2=C(N(CCCOC3=CC=C(Cl)C=C3)C4=C2CNCC4)C=C1 |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Antifungal agent C38 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(12S)-12-(2-fluoro-4-methylphenyl)-4-methyl-5-thia-2,3,7,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),3,6-triene](/img/structure/B1192079.png)


![3-Hydroxy-N-{(2s,3r)-3-Hydroxy-4-[(2-Methylpropyl){[5-(1,2-Oxazol-5-Yl)thiophen-2-Yl]sulfonyl}amino]-1-Phenylbutan-2-Yl}benzamide](/img/structure/B1192087.png)
![2-[(1S)-1-[(6-amino-5-cyanopyrimidin-4-yl)amino]ethyl]-5-fluoro-N-methyl-3-pyridin-2-ylquinoline-4-carboxamide](/img/structure/B1192092.png)

![tert-butyl N-[(1S,4R,6S,7Z,14S,18R)-4-(cyclopropylsulfonylcarbamoyl)-18-(3-ethyl-7-methoxyquinoxalin-2-yl)oxy-2,15-dioxo-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-en-14-yl]carbamate](/img/structure/B1192102.png)
